molecular formula C4H8N2S B13203297 Thietane-3-carboximidamide

Thietane-3-carboximidamide

Cat. No.: B13203297
M. Wt: 116.19 g/mol
InChI Key: ICEOZZNVJCJAQR-UHFFFAOYSA-N
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Description

Thietane-3-carboximidamide is a high-purity chemical compound offered for research and development purposes. It features a four-membered thietane ring, a structure of significant interest in synthetic and medicinal chemistry . The thietane scaffold is recognized as an important motif found in bioactive compounds and serves as a versatile building block for the preparation of various sulfur-containing heterocycles . The carboximidamide functional group is a key pharmacophore in drug discovery. This group is known for its metal-binding properties and ability to participate in hydrogen bonding, making it a valuable isostere for other polar functional groups in the design of enzyme inhibitors and receptor ligands . While specific biological data for this compound is proprietary to ongoing research, compounds containing similar structures have been investigated for a range of therapeutic areas, underscoring the potential of this molecule as a key intermediate . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

thietane-3-carboximidamide

InChI

InChI=1S/C4H8N2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H3,5,6)

InChI Key

ICEOZZNVJCJAQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)C(=N)N

Origin of Product

United States

Preparation Methods

Nucleophilic Displacement and Ring Closure

Method Overview:
This approach involves the nucleophilic attack on halogenated or sulfonated precursors to form the strained four-membered ring. A typical route uses 1,3-dihaloalkanes or disulfonates reacting with sodium sulfide to induce cyclization, forming thietanes.

Key Reagents:

  • 1,3-dihaloalkanes or disulfonates
  • Sodium sulfide

Reaction Conditions:

  • Reflux in ethanol or aqueous media

Yield:

  • Moderate to high

Research Reference:
Beilstein Journal of Organic Chemistry, 2020

Advantages:

  • Straightforward, high-yielding, suitable for various substitutions
  • Compatible with different functional groups

Limitations:

  • Steric hindrance can impede substitution in heavily substituted systems

Intramolecular Nucleophilic Cyclization

Method Overview:
This involves converting γ-mercaptoalkanols or 1,3-diols into thietanes via intramolecular nucleophilic attack facilitated by phosphines or disulfide reagents.

Key Reagents:

  • γ-mercaptoalkanols, phosphines, dibenzoxazol-2-yl disulfide

Reaction Conditions:

  • Mild to moderate heating in organic solvents

Yield:

  • Good

Research Reference:
Beilstein Journal of Organic Chemistry, 2020

Advantages:

  • Mild conditions, high selectivity

Limitations:

  • Requires specific precursor structures

Ring Expansion of Thiiranes

Method Overview:
Thiiranes (epithioalkanes) undergo nucleophilic ring expansion with amines or carbenoids, leading to thietanes.

Key Reagents:

  • Thiiranes
  • Nucleophiles (amines, carbenoids)

Reaction Conditions:

  • Room temperature to moderate heating

Yield:

  • Variable

Research Reference:
Wiley, 2020

Advantages:

  • Allows for structural diversity

Limitations:

  • Variable yields, dependent on substrate reactivity

Photochemical [2+2] Cycloaddition (Thia-Paternò–Büchi Reaction)

Method Overview:
UV irradiation of thiones or thioamides with olefins results in cycloaddition, forming thietanes.

Key Reagents:

  • Thiones or thioamides
  • Olefins

Reaction Conditions:

  • UV light, organic solvents

Yield:

  • Good to excellent

Research Reference:
Beilstein Journal of Organic Chemistry, 2020

Advantages:

  • High selectivity, mild conditions

Limitations:

  • Requires UV equipment, limited substrate scope

Stepwise Displacement Using Thiourea

Method Overview:
A multistep process involving halogenated oxetanes, thiourea, and basic conditions to form thietanes.

Key Reagents:

  • 3,3-bis(chloromethyl)oxetane
  • Thiourea
  • KOH

Reaction Conditions:

  • Heating in ethanol with base

Yield:

  • Moderate

Research Reference:
Beilstein Journal of Organic Chemistry, 2020

Advantages:

  • Good for specific functionalizations

Limitations:

  • Multistep, less efficient for complex substitutions
Method Key Reagents Reaction Conditions Yield Range References
Double nucleophilic displacement 1,3-dihaloalkanes, sodium sulfide Reflux in ethanol or aqueous Moderate to high
Intramolecular cyclization γ-mercaptoalkanols, phosphines Mild to moderate heating Good
Ring expansion of thiiranes Thiiranes, amines, carbenoids Room to moderate heating Variable ,
Photochemical cycloaddition Thiones/thioamides, olefins UV irradiation Good to excellent
Displacement with thiourea 3,3-bis(chloromethyl)oxetane, thiourea Heating in ethanol, base Moderate

The synthesis of thietane-3-carboximidamide is achievable via multiple pathways, each suited to different precursor availability and desired substitution patterns. Nucleophilic displacement and intramolecular cyclization are the most straightforward, offering high yields and functional group tolerance. Ring expansion of thiiranes provides structural diversity, although yields can be variable. Photochemical cycloaddition offers high selectivity and mild conditions, making it suitable for complex molecules. The multistep displacement approach using thiourea, while less efficient, allows for targeted functionalization of specific precursors.

Recent advances emphasize the importance of selecting synthetic routes based on substrate complexity, desired substitution, and scalability. The development of greener, more sustainable methods remains a key research focus, with ongoing efforts to optimize reaction conditions and expand substrate scope.

Chemical Reactions Analysis

Thietane-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium monothiocarbamates, which act as sulfur nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates can yield thietane-3-ol derivatives .

Mechanism of Action

The mechanism of action of Thietane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution and cycloaddition . These reactions enable the compound to interact with biological molecules and exert its effects.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: this compound’s thietane ring confers conformational rigidity, which may enhance target binding specificity compared to the linear 3-methoxy derivative .

Functional Group Diversity :

  • The carboximidamide group in all three compounds enables hydrogen bonding and ionic interactions, critical for pharmacological activity.
  • The methoxy group in the 3-methoxy derivative may improve solubility but reduce metabolic stability compared to the thietane-based analog .

Pharmacological Potential: this compound derivatives are prioritized in drug discovery due to their balanced molecular weight and heterocyclic architecture, which are favorable for CNS penetration and enzyme inhibition . The bicyclic compound’s larger structure may suit applications in neurology, though synthetic complexity could hinder scalability .

Biological Activity

Thietane-3-carboximidamide is a sulfur-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C4_4H8_8N2_2S
  • Molecular Weight: 116.19 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1C(CS1)C(=N)N

This compound belongs to the class of thietanes, which are characterized by their four-membered ring structure containing sulfur. This unique configuration contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits several mechanisms:

  • Antiviral Properties: Thietane derivatives have shown potential in inhibiting viral replication through interference with viral enzymes and host cell pathways.
  • Anticancer Activity: Research indicates that this compound may disrupt microtubule dynamics, leading to apoptosis in cancer cells. This is particularly relevant for multi-drug resistant cell lines .
  • Insecticidal Effects: The compound has been evaluated for its efficacy against various insect pests, suggesting a role in agricultural applications.

Anticancer Activity

A study explored the effects of this compound on human cancer cell lines, including PC-3 (prostate cancer), RD (rhabdomyosarcoma), and HepG2 (hepatocellular carcinoma). The results indicated that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC50_{50} values in the low micromolar range for certain cell types:

Cell LineIC50_{50} (µM)Mechanism of Action
PC-35.0Induction of apoptosis via microtubule disruption
RD7.5Inhibition of cell cycle progression
HepG26.0Activation of apoptotic pathways

These findings support the potential use of this compound as a lead compound in cancer therapy.

Antiviral Activity

In a separate investigation, this compound was tested against influenza virus strains. The compound demonstrated significant antiviral activity, achieving up to 70% inhibition at a concentration of 200 µM. This effect was attributed to its ability to bind to viral proteins, disrupting their function and preventing viral replication .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally similar compounds such as thiiranes and oxetanes:

CompoundStructure TypeBiological Activity
This compoundFour-membered ring (S)Antiviral, anticancer
ThiiraneThree-membered ring (S)Limited antiviral activity
OxetaneFour-membered ring (O)Primarily used in drug delivery systems

This comparison highlights the unique position of this compound within the realm of sulfur-containing heterocycles, particularly regarding its biological activity.

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